2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-ETHYLPHENYL)ACETAMIDE
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Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-ETHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-ETHYLPHENYL)ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether group.
Acetamide Formation: The final step involves the acylation of the benzimidazole thioether with 4-ethylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-ETHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thioether and acetamide groups may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE
- 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-ETHYLPHENYL)ACETAMIDE is unique due to the presence of the 4-ethylphenyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be exploited in the design of new compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-12-7-9-13(10-8-12)18-16(21)11-22-17-19-14-5-3-4-6-15(14)20-17/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGNOSDQWFKROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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